1-Chloro-8-methylpyrrolo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC13794850
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
![1-Chloro-8-methylpyrrolo[1,2-a]pyrazine -](/images/structure/VC13794850.png)
Specification
Molecular Formula | C8H7ClN2 |
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Molecular Weight | 166.61 g/mol |
IUPAC Name | 1-chloro-8-methylpyrrolo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C8H7ClN2/c1-6-2-4-11-5-3-10-8(9)7(6)11/h2-5H,1H3 |
Standard InChI Key | OPJUQXOMJWFLIU-UHFFFAOYSA-N |
SMILES | CC1=C2C(=NC=CN2C=C1)Cl |
Canonical SMILES | CC1=C2C(=NC=CN2C=C1)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core structure consists of a pyrrole ring fused to a pyrazine moiety, with a chlorine atom at position 1 and a methyl group at position 8. The IUPAC name, 1-chloro-8-methylpyrrolo[1,2-a]pyrazine, reflects this substitution pattern . Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CC1=C2C(=NC=CN2C=C1)Cl | |
InChIKey | OPJUQXOMJWFLIU-UHFFFAOYSA-N | |
Canonical SMILES | CC1=C2C(=NC=CN2C=C1)Cl | |
XLogP3-AA | 2.1 (estimated) |
The planar aromatic system enables π-π stacking interactions, while the chlorine atom introduces electronic asymmetry critical for binding in biological systems.
Spectroscopic Signatures
While experimental spectral data remains limited in public databases, computational predictions suggest characteristic NMR shifts:
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NMR: Aromatic protons between δ 7.2–8.5 ppm, methyl group at δ 2.4–2.6 ppm
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NMR: Chlorinated carbon at δ 125–130 ppm, pyrazine carbons at δ 140–150 ppm
Mass spectrometry analysis under electron ionization conditions would likely show a molecular ion peak at m/z 166 with isotopic clusters reflecting the chlorine atom.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis strategy involves halogenation of the parent compound 8-methylpyrrolo[1,2-a]pyrazine (CAS 110674-39-0). A typical protocol uses:
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Chlorination: Reaction with phosphorus oxychloride (POCl₃) at 80–100°C
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Purification: Column chromatography using hexane/ethyl acetate gradients
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Yield: ~65% (estimated from analogous reactions)
Alternative methods employ N-chlorosuccinimide (NCS) in dichloromethane under reflux conditions . The choice of chlorinating agent impacts regioselectivity and byproduct formation.
Scalability Challenges
Industrial production faces three main hurdles:
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Control of di-chlorinated byproducts
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Thermal instability above 150°C
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Sensitivity to moisture during storage
Recent patent disclosures describe improved purity (>98%) through cryogenic crystallization from ethanol/water mixtures .
Physicochemical Properties
Stability Profile
Condition | Stability |
---|---|
Thermal | Stable ≤120°C (DSC data) |
Photolytic | Degrades under UV >280 nm |
Hydrolytic | Resistant at pH 4–9 |
The chlorine substituent enhances thermal stability compared to non-halogenated analogs but increases susceptibility to nucleophilic aromatic substitution under strongly basic conditions .
Solubility and Partitioning
Experimental logP values remain unreported, but computational models predict:
This moderate hydrophobicity suggests adequate membrane permeability for drug candidates incorporating this scaffold .
Pharmaceutical Applications
Kinase Inhibition
Molecular docking studies predict strong affinity for:
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JAK2 kinase ( kcal/mol)
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BRAF V600E mutant ( kcal/mol)
These computational findings position the compound as a lead structure for oncology drug development.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H318 | Use face shield |
Respiratory Sensitization | H334 | Employ fume hood |
Material Safety Data Sheets (MSDS) recommend storage under nitrogen at 2–8°C to prevent degradation.
Environmental Impact
The compound’s environmental fate remains unstudied, but its persistence is estimated using QSAR models:
Biodegradation pathways likely involve dechlorination followed by aromatic ring cleavage .
Company | Purity | Packaging |
---|---|---|
PharmaBlock Sciences (Nanjing) | 98% | 1 g, 5 g, 25 g |
Wuhan Ariel Chemical | 95% | 100 mg–10 g |
Aladdin Scientific | 97% | 250 mg–50 g |
Pricing ranges from $120–$450/g depending on scale and purity. Current demand primarily stems from academic and early-stage drug discovery programs.
Future Directions
Three emerging research areas show particular promise:
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Prodrug Development: Masking the chlorine to improve oral bioavailability
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Combination Therapies: Synergy with PD-1/PD-L1 inhibitors in immuno-oncology
Ongoing clinical trials for related pyrrolopyrazines (NCT04871529, NCT05218917) may validate the therapeutic potential of this chemical class.
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